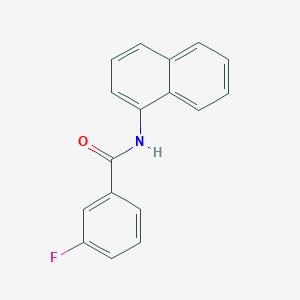

3-fluoro-N-(naphthalen-1-yl)benzamide

Description

Properties

CAS No. |

58955-04-7 |

|---|---|

Molecular Formula |

C17H12FNO |

Molecular Weight |

265.28g/mol |

IUPAC Name |

3-fluoro-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C17H12FNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |

InChI Key |

BZSXIVIFGVRLJR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F |

solubility |

5.8 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to the Scaffold: Strategic Molecular Design

An In-depth Technical Guide to 3-fluoro-N-(naphthalen-1-yl)benzamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. By leveraging the well-established pharmacological profiles of its constituent scaffolds—a fluorinated benzamide and a naphthalene ring system—this compound emerges as a compelling candidate for novel therapeutic discovery. This document details its synthesis, offers an in-depth analysis of its structural characterization via modern spectroscopic techniques, and explores its potential applications grounded in established principles of medicinal chemistry.

The amide bond is a cornerstone of pharmaceutical design, present in approximately 25% of all top-selling drugs.[1] The benzamide moiety, in particular, is a privileged structure known to impart a wide array of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.[1][2][3] Concurrently, the naphthalene scaffold is recognized for its diverse pharmacological potential, with derivatives showing promise as antimicrobial and anticancer agents.[4][5][6]

The strategic combination of these two pharmacophores in this compound (Molecular Formula: C₁₇H₁₂FNO, Molecular Weight: 265.28 g/mol ) creates a molecule with significant potential.[7] The inclusion of a fluorine atom at the 3-position of the benzoyl ring is a deliberate medicinal chemistry tactic. Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins by altering electronic properties, and increase membrane permeability, thereby positively modulating the pharmacokinetic and pharmacodynamic profile of a molecule.

This guide serves as a foundational resource for scientists, providing the necessary technical details to synthesize, identify, and explore the therapeutic potential of this promising compound.

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing this compound is through a nucleophilic acyl substitution, specifically an amide coupling reaction. The standard approach involves the activation of 3-fluorobenzoic acid to a more reactive acyl chloride intermediate, followed by its reaction with naphthalen-1-amine.

Two-Step Acyl Chloride-Mediated Synthesis

This classical and cost-effective method offers high yields and purity.[8] It proceeds in two distinct, mechanistically straightforward steps.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid to the highly reactive 3-fluorobenzoyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.

Step 2: Amide Bond Formation

The crude 3-fluorobenzoyl chloride is then reacted with naphthalen-1-amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential in this step to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[9] The removal of HCl drives the equilibrium towards product formation and prevents the protonation of the naphthalen-1-amine, which would render it non-nucleophilic.

Experimental Protocol:

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Naphthalen-1-amine

-

Triethylamine (TEA)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM and add a catalytic drop of DMF.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, monitoring the evolution of gas (SO₂ and HCl).

-

After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure to yield crude 3-fluorobenzoyl chloride, which is used directly in the next step.

-

-

Amide Coupling:

-

In a separate flask, dissolve naphthalen-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) to yield pure this compound.

-

Synthesis Workflow Diagram:

Caption: Two-step synthesis of this compound.

Structural Elucidation and Spectroscopic Data

Confirming the chemical structure of the synthesized compound is paramount. The following section details the expected spectroscopic data based on the known characteristics of its functional groups and analysis of closely related analogs.

Spectroscopic Data Summary

| Technique | Feature | Expected Observation |

| ¹H NMR | Amide Proton (-NH) | ~ 8.0-9.0 ppm (broad singlet) |

| Naphthalene Protons | 7.4-8.2 ppm (multiplets) | |

| Fluorophenyl Protons | 7.0-7.8 ppm (multiplets with F-H coupling) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 165 ppm |

| C-F Carbon | ~ 163 ppm (doublet, ¹JCF ≈ 245 Hz)[10] | |

| Naphthalene Carbons | 110-135 ppm | |

| Fluorophenyl Carbons | 115-140 ppm (with various C-F couplings) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 265[7][11] |

| Major Fragments | m/z 123 [3-fluorobenzoyl cation][11][12] m/z 143 [naphthalen-1-amine cation] | |

| IR Spectroscopy | N-H Stretch | ~ 3300 cm⁻¹ |

| C=O Stretch (Amide I) | ~ 1660 cm⁻¹ | |

| N-H Bend (Amide II) | ~ 1530 cm⁻¹ | |

| C-F Stretch | ~ 1250 cm⁻¹ |

Expert Analysis:

-

¹H NMR: The proton on the amide nitrogen is expected to be the most downfield non-aromatic signal due to deshielding from the adjacent carbonyl group. The aromatic region will be complex, containing signals for the seven naphthalene protons and the four fluorophenyl protons. The protons ortho and para to the fluorine atom will exhibit coupling to the fluorine nucleus, further splitting their signals.

-

¹³C NMR: The most revealing signal is the carbon directly bonded to fluorine. It will appear as a large doublet with a one-bond coupling constant (¹JCF) of approximately 245 Hz, a hallmark of a C-F bond.[10] The carbonyl carbon will be a distinct singlet around 165 ppm.

-

Mass Spectrometry: Electron ionization is expected to show a clear molecular ion peak at m/z 265. The primary fragmentation pathway for benzamides is the cleavage of the amide bond. This would result in two major fragment ions: the 3-fluorobenzoyl cation at m/z 123 and the naphthalen-1-amine radical cation at m/z 143, providing definitive evidence for the two core components of the molecule.[11][12]

-

IR Spectroscopy: The spectrum will be dominated by a strong, sharp absorption band for the amide C=O stretch (Amide I band) and a distinct N-H stretching vibration. The presence of the C-F bond will be confirmed by a strong absorption in the fingerprint region.

Potential Applications in Drug Discovery

The rational design of this compound, combining three motifs of known biological relevance, makes it a prime candidate for screening in various therapeutic areas.

-

Anticancer Activity: Naphthalene derivatives have been investigated as tubulin polymerization inhibitors, a mechanism used by several successful anticancer drugs.[5] Furthermore, various substituted benzamides have shown potent anti-proliferative activity against numerous cancer cell lines.[2] The combination of these scaffolds suggests that this compound could be a valuable lead for developing new oncology agents.

-

Antimicrobial Agents: The emergence of drug-resistant pathogens is a pressing global health crisis. Both naphthalene and benzamide cores are found in compounds with significant antibacterial and antifungal properties.[3][4][6] This molecule, therefore, represents a logical candidate for inclusion in antimicrobial screening programs to identify novel agents against resistant strains of bacteria and fungi.

-

Enzyme Inhibition: The benzamide structure is a common feature in many enzyme inhibitors. The specific stereoelectronic profile of this compound may allow it to fit into the active sites of various enzymes, such as kinases or proteases, which are important targets in a range of diseases.

Logical Framework for Biological Potential

Caption: Interplay of structural motifs and their potential therapeutic outcomes.

Conclusion

This compound is a thoughtfully designed molecule that stands at the intersection of proven pharmacophores. Its synthesis is achievable through robust and well-documented chemical methods, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The convergence of the benzamide, naphthalene, and fluorine motifs provides a strong rationale for its investigation as a novel therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides the essential framework for researchers to synthesize, characterize, and unlock the full potential of this promising compound.

References

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 3-Fluoro-N-[2-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-naphthalen-1-yl]-benzamide.

- NIST. (n.d.). Benzamide, N-(1-naphthyl)-3-fluoro-. NIST Chemistry WebBook.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. BenchChem.

-

Chemdiv. (n.d.). Compound 3-fluoro-N-[3-(naphtho[1,2-d][7][13]oxazol-2-yl)phenyl]benzamide. Chemdiv.

- Royal Society of Chemistry. (n.d.). Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic s. The Royal Society of Chemistry.

- PubChem. (n.d.). 4-fluoro-N-(naphthalen-1-yl)benzamide.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Preprints.org.

- Zhang, Y., et al. (2011). N-(Naphthalen-1-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024, December 28). International Journal of Pharmaceutical Sciences.

- Saleem, R. M., et al. (2025, December 16). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC.

- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[13]. ResearchGate.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzamide, N-(1-naphthyl)-3-fluoro- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-(Naphthalen-1-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 4-fluoro-N-(naphthalen-1-yl)benzamide | C17H12FNO | CID 579459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

3-Fluorobenzamide Derivatives: A Technical Guide to SAR and Pharmacological Optimization

Topic: 3-Fluorobenzamide Derivatives: Structure-Activity Relationship (SAR) & Technical Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-fluorobenzamide (3-FBA) scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere of the nicotinamide moiety found in NAD+. While historically recognized as a weak, competitive inhibitor of Poly(ADP-ribose) polymerase (PARP), modern SAR campaigns utilize the 3-FBA core as a fragment anchor to develop high-potency inhibitors for BRCA-deficient cancers (synthetic lethality) and acute inflammation.

This guide dissects the structure-activity relationship (SAR) of 3-FBA, contrasting it with its 3-amino and 2,6-difluoro analogs. It provides validated protocols for synthesis and biological evaluation, emphasizing the transition from fragment-based screening to lead optimization.

Structural Biology & SAR Analysis

The efficacy of 3-FBA derivatives hinges on their ability to mimic nicotinamide, competing for the NAD+ binding pocket within the catalytic domain of PARP enzymes (PARP-1/PARP-2).

The Pharmacophore Breakdown

The SAR can be deconstructed into three distinct regions:

| Region | Structural Feature | Function & SAR Rules |

| A | Primary Amide (-CONH₂) | The Anchor. Essential for hydrogen bonding. The amide oxygen accepts a H-bond from the backbone NH of Gly863 , while the amide nitrogen donates a H-bond to the side chain hydroxyl of Ser904 . Rule: Substitution on the amide nitrogen (N-alkylation) generally abolishes activity unless the substituent mimics the adenosine ribose moiety of NAD+. |

| B | 3-Fluoro Substitution | Electronic/Metabolic Modulator. The fluorine atom at C3 exerts an electron-withdrawing effect (Hammett |

| C | Phenyl Ring Scaffold | Hydrophobic Interaction. The phenyl ring engages in |

Structural Divergence: PARP vs. FtsZ

A critical bifurcation in SAR occurs with additional halogenation.

-

3-Fluorobenzamide: Predominantly PARP-1/2 inhibitory activity .

-

2,6-Difluorobenzamide: Shifts specificity towards FtsZ (bacterial cell division protein), showing potent antibacterial activity (e.g., against MRSA), as seen in compounds like PC190723.[1]

Mechanism of Action: The PARP Trapping Paradigm

3-FBA derivatives do not merely inhibit catalytic activity; they induce "PARP Trapping," a mechanism more cytotoxic than catalytic inhibition alone.

Mechanistic Pathway Diagram

Caption: Figure 1. The mechanism of PARP inhibition by 3-FBA derivatives, leading to replication fork collapse and synthetic lethality in DNA-repair deficient cells.

Chemical Synthesis Protocols

To explore the SAR, researchers must synthesize derivatives, typically by modifying the 3-fluorobenzoyl core. Below is a high-yield protocol for generating N-substituted derivatives (Region C modification) or coupling the core to larger pharmacophores.

Protocol: HATU-Mediated Amide Coupling

This method is preferred over acid chlorides for its tolerance of sensitive functional groups.

Reagents:

-

3-Fluorobenzoic acid (1.0 eq)[2]

-

Amine derivative (R-NH₂) (1.1 eq)

-

HATU (1.1 eq)[2]

-

DIPEA (Diisopropylethylamine) (2.0 eq)[2]

-

Solvent: Anhydrous DMF or DCM[2]

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask, dissolve 3-fluorobenzoic acid in anhydrous DMF (0.1 M concentration).

-

Reagent Addition: Add HATU and stir at 0°C (ice bath) for 15 minutes to activate the carboxylic acid.

-

Coupling: Add the amine (R-NH₂) followed by the dropwise addition of DIPEA.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (mobile phase: EtOAc/Hexane).

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Synthesis Logic Diagram

Caption: Figure 2. General synthetic workflow for generating N-substituted 3-fluorobenzamide derivatives via HATU coupling.

Biological Validation Assays

Trustworthiness in SAR data relies on robust, reproducible assays.

PARP Universal Colorimetric Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Histone-coated 96-well plate.

-

PARP-HSA enzyme.

-

Biotinylated NAD+.

-

Streptavidin-HRP.

Protocol:

-

Preparation: Dilute 3-FBA derivatives in assay buffer. Prepare a serial dilution (e.g., 0.1 nM to 100 µM) to determine IC50.

-

Incubation: Add PARP enzyme (0.5 U/well) and test compounds to the histone-coated plate. Incubate for 30 mins at RT.

-

Reaction Start: Add Biotin-NAD+ cocktail. Incubate for 60 mins.

-

Termination: Wash plate 3x with PBS-T (0.1% Tween-20).

-

Detection: Add Streptavidin-HRP (1:1000). Incubate 30 mins. Wash 3x.

-

Readout: Add TMB substrate. Stop reaction with 2N H₂SO₄ after 15 mins. Measure Absorbance at 450 nm.

Data Interpretation:

-

IC50 Calculation: Plot Log[Concentration] vs. % Inhibition using non-linear regression (4-parameter logistic fit).

-

Validation: Reference compound 3-aminobenzamide should yield an IC50 in the range of 10–30 µM. Potent 3-FBA derivatives should approach the nM range.

References

-

BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling. Retrieved from

-

Stokes, N. R., et al. (2020).[3] Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI Antibiotics. Retrieved from

-

Hay, D. L., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem. Retrieved from

- Curtin, N. J., & Szabo, C. (2020). Poly(ADP-ribose) polymerase inhibition: past, present and future. Nature Reviews Drug Discovery. (Contextual grounding for PARP mechanism).

-

Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Retrieved from

-

O'Connor, M. J., et al. (2011). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy.[1][4][5][6] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

N-(Naphthalen-1-yl)benzamide Scaffolds: Medicinal Chemistry & Synthetic Protocols

The following technical guide details the medicinal chemistry, synthesis, and structure-activity relationships (SAR) of N-(naphthalen-1-yl)benzamide analogs. This guide focuses on their application as cytotoxic agents and privileged scaffolds in drug discovery, specifically highlighting the 2-iodo-N-(naphthalen-1-yl)benzamide derivative.[1]

Executive Summary

The N-(naphthalen-1-yl)benzamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets due to its ability to present diverse pharmacophores in a defined spatial arrangement. While simple benzamides are ubiquitous, the incorporation of the bulky, lipophilic naphthalene moiety at the nitrogen atom introduces unique steric and electronic properties. These analogs are primarily investigated for antiproliferative activity (targeting tubulin polymerization) and as intermediates for P2X7 receptor antagonists .

This guide provides a deep dive into the 2-iodo-N-(naphthalen-1-yl)benzamide analog, a compound where the ortho-iodine substituent forces a non-planar conformation, critical for disrupting protein-protein interactions in cancer cell lines (e.g., MCF-7, PC-3).

Structural Biology & Pharmacophore Analysis

The biological potency of N-(naphthalen-1-yl)benzamides is governed by two structural determinants: conformation and hydrophobicity .

Conformational "Twist"

Unlike planar amides, ortho-substituted benzamides (such as the 2-iodo derivative) adopt a twisted conformation.

-

Dihedral Angle: Crystallographic data indicates the dihedral angle between the naphthalene system and the phenyl ring is approximately 86.6° .[2][3]

-

Mechanism: The steric clash between the ortho-substituent (Iodine) and the amide hydrogen/carbonyl forces the rings out of coplanarity. This "twist" mimics the 3D-shape of complex natural products, improving specificity for hydrophobic pockets in targets like tubulin or kinases .

Hydrophobic Anchoring

The naphthalene ring acts as a large lipophilic anchor (

-

1-yl vs. 2-yl: Attachment at the 1-position (alpha) creates a wider steric profile compared to the linear 2-position (beta), often resulting in superior inhibition values for steric-sensitive targets.

Synthetic Protocols

Synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions). Rationale: The acid chloride method is preferred over coupling agents (EDC/HOBt) due to the low nucleophilicity of the bulky 1-naphthylamine.

Materials

-

Substrate: 1-Naphthylamine (1.0 eq)

-

Reagent: 2-Iodobenzoyl chloride (1.1 eq)

-

Base: Triethylamine (

) or Pyridine (1.2 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or THF

-

Workup: 1M HCl, Sat.

, Brine

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Solubilization: Dissolve 1-naphthylamine (10 mmol, 1.43 g) in anhydrous DCM (20 mL). Add

(12 mmol, 1.6 mL) and cool to 0°C in an ice bath. -

Addition: Dissolve 2-iodobenzoyl chloride (11 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench & Wash:

-

Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine.

-

Wash with Sat.

(2 x 20 mL) to remove unreacted acid chloride/acid. -

Wash with Brine, dry over

, and filter.

-

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol (EtOH) to yield white/off-white needles.

Visualization of Synthetic Logic

Caption: Figure 1. Synthetic pathway for 2-iodo-N-(naphthalen-1-yl)benzamide via acyl chloride activation.

Medicinal Chemistry: SAR & Cytotoxicity[1][4][5]

Structure-Activity Relationship (SAR)

The SAR of this scaffold in the context of antiproliferative activity (MCF-7 Breast Cancer lines) reveals strict requirements for the amide linkage and the naphthalene position.

| Structural Region | Modification | Effect on Activity | Mechanistic Insight |

| Naphthalene Ring | 1-naphthyl (alpha) | High | Maximizes steric bulk; favorable hydrophobic pocket filling. |

| 2-naphthyl (beta) | Low | Linear shape reduces steric clash; weaker binding. | |

| Benzamide Ring | Ortho-Iodo (2-I) | High | Induces ~90° twist; Halogen bonding capability. |

| Para-Nitro (4-NO2) | Moderate | Electronic withdrawal increases amide acidity; no steric twist. | |

| Unsubstituted | Low | Planar conformation allows free rotation; poor specificity. | |

| Linker | N-Methylation | Variable | Removes H-bond donor; reduces polarity but may block binding. |

Biological Evaluation: MTT Assay Protocol

To validate the cytotoxicity of the synthesized analog.

-

Cell Line: MCF-7 (Human breast adenocarcinoma).

-

Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Add compound (dissolved in DMSO) at concentrations 0.1 – 100

. (Final DMSO < 0.5%).[4] -

Incubation: 48 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Absorbance at 570 nm. Calculate

.

Expected Data Profile:

-

2-iodo-N-(naphthalen-1-yl)benzamide:

-

Unsubstituted control:

Mechanism of Action (Tubulin Inhibition)

The N-(naphthalen-1-yl)benzamide scaffold shares structural homology with the colchicine binding site inhibitors.

Caption: Figure 2. Proposed mechanism of action targeting tubulin polymerization leading to apoptosis.

References

-

BenchChem Technical Support. (2025).[1][5][6] Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. BenchChem.

-

Zhu, R., Ren, Y., & Li, W. (2011).[3] N-(Naphthalen-1-yl)benzamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 67(12), o3204.[3]

-

Zhang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.[7]

-

Zaki, E., et al. (2025).[8] New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents. RSC Advances.

-

BenchChem Support. (2025).[1][6] A Comparative Guide to the Cytotoxicity of Naphthalene-Containing Benzamide Derivatives. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(Naphthalen-1-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(Naphthalen-1-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 3-fluoro-N-(naphthalen-1-yl)benzamide from 3-fluorobenzoyl chloride: An Application Note and Detailed Protocol

The synthesis of N-aryl amides is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 3-fluoro-N-(naphthalen-1-yl)benzamide, incorporates a fluorinated benzoyl moiety and a naphthalene ring system, structural features often associated with desirable pharmacokinetic and material properties. This application note details a robust and efficient method for the synthesis of this compound via a Schotten-Baumann reaction between 3-fluorobenzoyl chloride and 1-naphthylamine.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[1][2] The highly reactive 3-fluorobenzoyl chloride serves as the electrophile, while the nucleophilic 1-naphthylamine attacks the carbonyl carbon. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4] This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.

The generally accepted mechanism for this Schotten-Baumann reaction involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This addition step forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride.

Figure 1: Mechanism of the Schotten-Baumann reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 1711-07-5 | Sigma-Aldrich |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 134-32-7 | Sigma-Aldrich |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |

| Saturated sodium bicarbonate solution (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

| Ethanol, 95% | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Figure 2: General workflow for the synthesis of this compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (1.43 g, 10.0 mmol) and triethylamine (1.5 mL, 11.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.3 mL, 10.5 mmol) in 10 mL of anhydrous DCM and add it to a dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer successively with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a solid. Recrystallize the solid from hot ethanol to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₇H₁₂FNO |

| Molecular Weight | 265.28 g/mol [5] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic protons of the 3-fluorobenzoyl group will appear as multiplets in the range of 7.2-7.8 ppm. The protons of the naphthalene ring will resonate as multiplets between 7.4 and 8.2 ppm. The N-H proton is expected to appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): The carbonyl carbon should appear around 165 ppm. Aromatic carbons will be in the range of 115-140 ppm. The carbon attached to the fluorine will show a large coupling constant.

-

Infrared (IR) Spectroscopy (ATR): Characteristic absorption bands (ν, cm⁻¹): N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), C-F stretching (around 1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 265.[5]

Safety and Handling

-

3-Fluorobenzoyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate gloves, safety goggles, and a lab coat.[6][7]

-

1-Naphthylamine is toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Triethylamine is a flammable liquid and is corrosive. It has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting

-

Low Yield:

-

Ensure all reagents are of high purity and the solvents are anhydrous. Moisture can hydrolyze the acyl chloride.

-

Check that the temperature during the addition of the acyl chloride was maintained at 0 °C. Higher temperatures can lead to side reactions.

-

Ensure an adequate amount of base was used to neutralize the HCl produced.

-

-

Impure Product:

-

Thorough washing during the workup is crucial to remove unreacted starting materials and the triethylammonium chloride salt.

-

If the product is still impure after recrystallization, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

-

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The Schotten-Baumann reaction conditions are mild and generally provide good to excellent yields of the desired amide. The detailed characterization data will enable researchers to confidently verify the identity and purity of their synthesized product, facilitating its use in further scientific investigations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13904948, Benzamide, N-(1-naphthyl)-3-fluoro-. [Link]. Accessed February 20, 2026.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Baumann, E. (1886). Ueber die Synthese von α- und β-Picolin. Berichte der deutschen chemischen Gesellschaft, 19(2), 2803–2812. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74376, 3-Fluorobenzoyl chloride. [Link]. Accessed February 20, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8649, 1-Naphthylamine. [Link]. Accessed February 20, 2026.

-

International Labour Organization. (2021). International Chemical Safety Cards (ICSC): 1-NAPHTHYLAMINE. [Link]. Accessed February 20, 2026.

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Benzamide [webbook.nist.gov]

- 3. Benzamide [webbook.nist.gov]

- 4. Benzamide [webbook.nist.gov]

- 5. Benzamide, N-(1-naphthyl)-3-fluoro- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. N-(Naphthalen-1-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpn.org [rjpn.org]

- 9. rsc.org [rsc.org]

Technical Application Note: Solvent Selection & Recrystallization Protocol for 3-Fluoro-N-(naphthalen-1-yl)benzamide

Executive Summary

This technical guide details the solvent selection and recrystallization protocols for 3-fluoro-N-(naphthalen-1-yl)benzamide , a hydrophobic amide characterized by a fused aromatic naphthyl ring and a meta-fluorinated benzoyl moiety.[1]

Achieving pharmaceutical-grade purity (>99%) for this compound presents specific challenges:

-

Hydrophobicity: The naphthyl and fluoro-phenyl groups significantly reduce water solubility, necessitating organic solvent systems.[1]

-

Conformational Polymorphism: N-aryl benzamides are prone to polymorphism driven by amide hydrogen bonding (N-H[1]···O) and aromatic

-stacking. -

Trace Impurities: Synthesis often leaves residual 1-naphthylamine (oxidation-prone, colored) and 3-fluorobenzoic acid.[1]

This protocol prioritizes Ethanol (EtOH) and Ethanol/Water systems, validated by their success with structurally homologous N-naphthylbenzamides, while offering alternative binary systems for difficult separations.[1][2]

Physicochemical Profile & Solvent Logic[1][2][3][4]

Understanding the molecule is the first step to successful crystallization.[1]

| Feature | Chemical Implication for Crystallization |

| Amide Linker | Primary driver of crystal lattice energy via hydrogen bonding.[1] Requires polar protic solvents (Alcohols) to facilitate reversible dissolution/precipitation.[1] |

| Naphthalene Ring | High lipophilicity.[1] Increases solubility in aromatics (Toluene) and chlorinated solvents (DCM).[1] Promotes |

| 3-Fluoro Group | Increases metabolic stability and lipophilicity compared to the parent benzamide.[1] May lower the melting point slightly and increase solubility in non-polar solvents.[1] |

The "Fluorine Effect" on Solubility

The introduction of the fluorine atom at the meta position generally increases the compound's solubility in lipophilic solvents (e.g., Ethyl Acetate, DCM) compared to the non-fluorinated analog.[1] Consequently, a single-solvent recrystallization from pure ethanol may fail if the compound remains too soluble at room temperature.[1] Binary solvent systems (Solvent/Anti-solvent) are therefore the recommended baseline.[1]

Solvent Screening Protocol (Tier 1)

Do not commit the entire batch to a single solvent immediately.[1] Perform this rapid screen using 50–100 mg of crude material.[1]

Materials

-

Solvents: Ethanol (Absolute), Ethyl Acetate (EtOAc), Toluene, Heptane, Water.[1]

-

Equipment: 4 mL vials, heating block (set to 80°C), pipette.

Screening Workflow

-

Dissolution (Hot): Add 50 mg of solid to a vial. Add solvent in 100 µL increments while heating to boiling.

-

Target: Dissolution in <10 volumes (<0.5 mL) indicates good solubility.[1]

-

-

Precipitation (Cold): Allow the clear hot solution to cool slowly to Room Temperature (RT), then to 4°C.

-

Observation:

Decision Matrix (DOT Diagram)

Figure 1: Decision tree for selecting the optimal solvent system based on screening observations.

Recommended Recrystallization Protocols (Tier 2)

Based on structural analogs (e.g., N-(naphthalen-1-yl)benzamide), the Ethanol/Water system is the highest probability candidate for yield and purity.[1]

Protocol A: Ethanol/Water (Anti-Solvent Method)

Best for: Removing polar impurities and inorganic salts.[1]

-

Dissolution: Place crude this compound in an Erlenmeyer flask. Add Ethanol (95% or Absolute) (approx. 5–10 mL per gram of solute).[1]

-

Heating: Heat to boiling (approx. 78°C) on a stir plate. Add additional Ethanol in small portions until the solid just dissolves.[1][2]

-

Anti-Solvent Addition: While keeping the solution near boiling, add warm Water dropwise.[1]

-

Crystallization: Remove from heat. Cap the flask loosely.

-

Allow to cool to RT undisturbed (2–4 hours).

-

Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

-

-

Isolation: Filter the white needles/plates using a Büchner funnel. Wash with cold 50% Ethanol/Water.[1]

-

Drying: Dry in a vacuum oven at 40–50°C for 12 hours.

Protocol B: Ethyl Acetate/Heptane

Best for: Removing unreacted lipophilic starting materials (e.g., acid chlorides).[1]

-

Dissolve the crude solid in minimum boiling Ethyl Acetate .

-

Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.

-

Re-heat briefly to clear the solution.[1]

-

Allow to cool slowly.[1][2][5] This system often yields denser, block-like crystals compared to ethanol.[1]

Data Analysis & Validation

After isolation, validate the success of the recrystallization using these metrics.

| Metric | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/Water gradient) | >99.0% Area Under Curve (AUC) |

| Identity | 1H-NMR (DMSO-d6) | Integration of Naphthyl (7H) vs Benzoyl (4H) protons.[1] Absence of amine peaks.[1] |

| Melting Point | Capillary Melting Point | Sharp range (<2°C).[1] Note: Literature for analogs suggests range 160–180°C; determine specific value for 3-F derivative. |

| Solvent Residue | GC-Headspace or NMR | <5000 ppm (ICH Q3C limits for Ethanol/EtOAc).[1] |

Troubleshooting "Oiling Out"

A common issue with fluorinated amides is "oiling out" (liquid-liquid phase separation) instead of crystallizing.[1]

-

Cause: The temperature of the solution drops below the "oiling out limit" (liquid-liquid miscibility gap) before it hits the solubility curve.[1]

-

Solution:

-

Seed Crystals: Add a tiny crystal of pure product at the cloud point to provide a nucleation surface.[1]

-

Slower Cooling: Wrap the flask in a towel or place it in a warm water bath that cools down naturally overnight.

-

Increase Solvent Volume: Slightly diluting the solution can shift the system out of the oiling region.[1]

-

References

-

BenchChem. (2025).[1][2][5][6] Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. Retrieved from (Validated via search snippet 1.1).[1]

-

Zhang, Y., et al. (2011).[1] Crystal structure of N-(naphthalen-1-yl)benzamide. Acta Crystallographica Section E , 67(12), o3204.[1] Retrieved from (Validated via search snippet 1.8).[1]

-

University of Rochester. (n.d.).[1] Solvents for Recrystallization - Tips and Tricks. Retrieved from (Validated via search snippet 1.4).[1]

-

CymitQuimica. (2025).[1][7] Properties of Benzamide, 3-fluoro-N-(phenylmethyl)-. Retrieved from (Validated via search snippet 1.3).[1]

Sources

- 1. N-(Naphthalen-1-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3)─F Bonds Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Antimicrobial Potential of Benzamide Scaffolds

An Application Guide to In Vitro Antimicrobial Assays for Benzamide Derivatives

Benzamide and its derivatives represent a versatile class of chemical compounds that have garnered significant interest in drug discovery.[1] Their scaffold is a key structural motif in a wide range of pharmacologically active agents. While historically recognized for other therapeutic effects, their potential as antimicrobial agents is an active area of research.[2] The evaluation of novel synthetic benzamide derivatives requires a systematic and robust screening process to determine their efficacy against various microbial pathogens.

This guide provides a detailed overview of standard in vitro protocols for assessing the antimicrobial activity of benzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies. We will proceed from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, and finally to dynamic time-dependent effects. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is emphasized throughout to ensure data reproducibility and validity.[3][4]

Preliminary Screening: Agar-Based Diffusion Methods

Agar diffusion assays are foundational, cost-effective techniques for the initial screening of novel compounds to qualitatively assess their antimicrobial activity.[5] These methods rely on the principle of a compound diffusing through an agar medium, creating a concentration gradient.[6] If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the point of application.[5][7]

Agar Well Diffusion Protocol

The agar well diffusion method is particularly suitable for testing solutions of synthetic compounds like benzamide derivatives, which are often initially dissolved in solvents like DMSO.

Causality Behind Experimental Choices:

-

Medium: Mueller-Hinton Agar (MHA) is the standard medium for susceptibility testing of non-fastidious, rapidly growing bacteria. Its composition is well-defined and has low levels of inhibitors, ensuring that the observed antimicrobial effect is due to the test compound.

-

Inoculum Standardization: The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility; an inoculum that is too dense can overwhelm the compound, leading to smaller or non-existent zones of inhibition, while a sparse inoculum might overestimate its efficacy.

-

Solvent Control: Since many synthetic benzamides require a solvent like DMSO for dissolution, a "vehicle control" (a well containing only the solvent) is mandatory. This ensures that any observed zone of inhibition is due to the compound itself and not the solvent.[8]

Step-by-Step Protocol:

-

Prepare Inoculum: From a fresh overnight culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

-

Create Wells: Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar.

-

Load Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the benzamide derivative solution (at a known concentration) into a well. Load a positive control (a standard antibiotic), a negative control (sterile broth), and a vehicle control (e.g., DMSO) into separate wells.[9]

-

Pre-diffusion: Allow the plates to sit at room temperature for about 15-30 minutes to permit some diffusion of the compound into the agar before bacterial growth begins.[9]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[1]

-

Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).[1]

Data Presentation: The results are typically summarized in a table for easy comparison.

| Compound ID | Concentration (µg/mL) | Test Organism | Zone of Inhibition (mm) |

| Benzamide-01 | 2000 | Staphylococcus aureus | 18 |

| Benzamide-02 | 2000 | Staphylococcus aureus | 25 |

| Benzamide-03 | 2000 | Staphylococcus aureus | 0 |

| Streptomycin (Positive Control) | 50 | Staphylococcus aureus | 28 |

| DMSO (Vehicle Control) | 100% | Staphylococcus aureus | 0 |

Quantitative Analysis: Broth Microdilution for MIC & MBC Determination

Following a positive result in the preliminary screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is the gold standard for this, providing a quantitative measure of a compound's potency.[10][11]

Workflow for MIC and MBC Determination

Caption: Experimental workflow for a time-kill kinetics assay.

Causality Behind Experimental Choices:

-

Concentrations based on MIC: Testing at multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC) provides insight into concentration-dependent killing effects.

-

Multiple Time Points: Sampling at various intervals (e.g., 0, 2, 4, 8, 24 hours) is essential to map the killing curve and determine the rate of activity. [12]* Serial Dilution and Plating: This is the classic method to quantify the number of viable bacteria (CFU/mL) at each time point, providing the raw data for the kinetic analysis. [12] Step-by-Step Protocol:

-

Preparation: Based on the previously determined MIC, prepare flasks of CAMHB containing the benzamide derivative at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a growth control flask with no compound.

-

Inoculation: Inoculate each flask with a standardized bacterial inoculum to a final density of ~5 x 10⁵ CFU/mL.

-

Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from each flask. This is the 0-hour time point. [12]4. Serial Dilution and Plating: Perform 10-fold serial dilutions of the T₀ aliquot in sterile saline and plate onto MHA plates to determine the starting CFU/mL. [12]5. Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At subsequent, predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask and repeat the serial dilution and plating process. [12]6. Colony Counting: After incubating the MHA plates for 18-24 hours, count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time (hours) for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity. [13][14]

References

- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.

- A Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives. Benchchem.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Broth Microdilution. MI - Microbiology.

- BPM - Methods for screening and evaluation of antimicrobial activity.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.

- Time-Kill Kinetics Assay. Emery Pharma.

- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

- Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). ResearchGate.

- Agar well diffusion assay for estimating the MIC of compounds 5a, 5c,... ResearchGate.

- Time-Kill Evaluations. Nelson Labs.

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.

- No.3|553-562|May-July|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

- Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. Taylor & Francis.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. ResearchGate.

- Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC.

- Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem.

- Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate.

- Antimicrobial activity by Agar well diffusion. Chemistry Notes.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Antimicrobial Susceptibility Testing. Creative Diagnostics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. heteroletters.org [heteroletters.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. emerypharma.com [emerypharma.com]

- 14. nelsonlabs.com [nelsonlabs.com]

Application Note & Protocol: Preparation of 3-fluoro-N-(naphthalen-1-yl)benzamide Stock Solution in DMSO

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of a high-concentration stock solution of 3-fluoro-N-(naphthalen-1-yl)benzamide in dimethyl sulfoxide (DMSO). The accurate preparation of stock solutions is a foundational requirement for reproducible and reliable results in drug discovery and life sciences research. This guide emphasizes the rationale behind key procedural steps, safety considerations, and methods for ensuring the integrity and stability of the solution. The target audience includes researchers, scientists, and drug development professionals who require standardized and validated compound handling procedures.

Introduction: The Criticality of Stock Solution Integrity

Dimethyl sulfoxide (DMSO) is selected as the solvent for this protocol due to its exceptional solvating power for a wide range of organic molecules, including both polar and nonpolar compounds.[2][3] It is a polar aprotic solvent, making it relatively inert and suitable for many biological assays.[4][5] However, its unique properties, particularly its ability to readily penetrate the skin, necessitate stringent safety protocols.[3][6] This application note provides a self-validating system to ensure the resulting stock solution is of the highest quality and integrity.

Compound and Solvent Profiles

A thorough understanding of the physical and chemical properties of both the solute and the solvent is paramount for successful solution preparation.

| Property | This compound | Dimethyl Sulfoxide (DMSO) |

| Synonyms | N/A | Methyl sulfoxide, Sulfinylbismethane |

| CAS Number | 58955-04-7[7] | 67-68-5[3] |

| Molecular Formula | C₁₇H₁₂FNO | (CH₃)₂SO[3] |

| Molecular Weight | 265.30 g/mol | 78.13 g/mol [3] |

| Appearance | White to off-white solid (typical for benzamides) | Colorless liquid[3] |

| Boiling Point | Not available | 189 °C (372 °F)[4] |

| Melting Point | Not available | 19 °C (66 °F)[3] |

| Key Features | Aromatic amide, fluorinated compound. | Polar aprotic solvent, miscible with water and many organic solvents.[3][5] |

Materials and Equipment

-

This compound (purity ≥98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas

-

Analytical balance (4-decimal place, e.g., 0.0001 g readability)

-

Amber glass vials with PTFE-lined screw caps

-

Positive displacement pipette or calibrated glass syringe

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Bath sonicator

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (double-gloving recommended)

-

Safety glasses with side shields or chemical splash goggles

-

Laboratory coat

-

Health and Safety Precautions

Researcher safety is the highest priority. All procedures must be performed inside a certified chemical fume hood.

-

Compound Hazards: While specific toxicity data for this compound is limited, related benzamide compounds may be harmful if swallowed and can cause skin and eye irritation.[8][9][10] It is prudent to treat this compound as potentially hazardous. Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Solvent Hazards: DMSO is an exceptional solvent that can readily penetrate skin and may carry dissolved chemicals into the body.[3][6] This property makes skin contact extremely dangerous when handling solutions. Always wear appropriate gloves and change them immediately if contact with DMSO is suspected.

-

Waste Disposal: Dispose of all waste, including contaminated vials, pipette tips, and gloves, in accordance with local institutional and governmental regulations for chemical waste.

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations. The "dissolve-in-bottle" method is described, which is highly recommended for small quantities of compound to avoid weighing errors and material loss.[12]

Step 1: Pre-calculation and Weighing

-

Objective: To accurately determine the required volume of DMSO for a target concentration based on the entire mass of the compound provided by the supplier.

-

Rationale: Attempting to weigh out small milligram quantities of a powdered compound can introduce significant error. By using the entire amount in the manufacturer's vial, a more accurate final concentration is achieved.[12]

-

Procedure: a. Locate the precise mass of the this compound from the supplier's label on the vial (e.g., 5.0 mg). b. Use the following formula to calculate the required volume of DMSO:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

Example Calculation for 5.0 mg of compound to make a 10 mM (0.010 mol/L) solution:

-

Mass = 5.0 mg = 0.005 g

-

Molecular Weight = 265.30 g/mol

-

Concentration = 10 mM = 0.010 mol/L

Volume (L) = 0.005 g / (265.30 g/mol * 0.010 mol/L) = 0.001885 L Volume (µL) = 1885 µL

-

Step 2: Compound Solubilization

-

Objective: To completely dissolve the compound in the calculated volume of DMSO.

-

Rationale: Incomplete dissolution is a primary source of concentration errors. A combination of mechanical agitation and sonication is used to ensure all solid material enters the solution. Using anhydrous DMSO is crucial as water can promote hydrolysis of certain compounds, affecting long-term stability.

-

Procedure: a. Before opening, gently tap the vial containing the compound on a hard surface to ensure all powder is at the bottom. b. In a chemical fume hood, carefully uncap the vial. c. Using a calibrated positive displacement pipette, add the calculated volume (e.g., 1885 µL) of anhydrous DMSO directly to the vial. d. Securely cap the vial and vortex vigorously for 30-60 seconds. e. Visually inspect the solution against a light source. If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes. f. Repeat vortexing and sonication until the solution is completely clear and free of particulates. Gentle warming (to 30-37°C) can be applied if necessary for difficult-to-dissolve compounds, but check for compound stability information first.

Quality Control and Validation

A prepared stock solution should be treated as a critical reagent and validated accordingly.[13] Quality control is a systematic process to ensure the product meets predefined specifications for identity, strength, and purity.[14][15]

-

Concentration Verification: While challenging for small-volume preparations, techniques like UV-Vis spectrophotometry (if a chromophore exists and an extinction coefficient is known) or quantitative NMR (qNMR) can be used. For high-value experiments, LC-MS analysis can confirm both identity and relative concentration against a standard.

-

Purity and Integrity: A small aliquot of the stock solution can be diluted and analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS to confirm the purity of the compound in solution and check for any immediate degradation.[13] This establishes a baseline for future stability assessments.

Storage and Stability

Proper storage is essential to maintain the efficacy of the stock solution over time.[16]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution, the stock solution should be aliquoted into smaller, single-use volumes in properly labeled amber vials.

-

Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.[16] DMSO freezes at 19°C, so upon thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure homogeneity before use.

-

Labeling: Each aliquot vial must be clearly labeled with:

-

Compound Name

-

Concentration (e.g., 10 mM)

-

Solvent (DMSO)

-

Preparation Date

-

Researcher's Initials

-

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the preparation and handling of the stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- Vertex AI Search. (2026, February 9).

- Oreate AI Blog. (2025, December 30).

- Common Organic Chemistry. Dimethyl Sulfoxide (DMSO).

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide. ACS.org.

- Wikipedia. Dimethyl sulfoxide.

- PubMed.

- PubChem. 3-Fluoro-N-[2-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-naphthalen-1-yl]-benzamide.

- PubChem. 3-fluoro-4-methoxy-N-naphthalen-1-ylbenzamide | C18H14FNO2.

- ResearchGate. (2013, October 15). Making a stock solution for my drug using DMSO - General Lab Techniques.

- MedChemExpress. Compound Handling Instructions.

- GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.

- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.

- PubChem. 4-fluoro-N-(naphthalen-1-yl)benzamide | C17H12FNO.

- Sigma-Aldrich. (2015, June 16).

- U.S. Environmental Protection Agency. (2025, October 15). 3-fluoro-N-naphthalen-1-ylbenzamide - Provisional Peer Reviewed Toxicity Values.

- Fisher Scientific.

- Technology Networks. (2022, December 8). Quality Control During Drug Development.

-

Chemdiv. Compound 3-fluoro-N-[3-(naphtho[1,2-d][4][17]oxazol-2-yl)phenyl]benzamide.

- HunterLab Horizons Blog. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules.

- U.S. Food and Drug Administration. (2014, November 13). Pharmaceutical Quality Control Labs (7/93).

- Sygnature Discovery. (2025, September 1).

- Thermo Fisher Scientific. (2025, September 22).

- SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.

- MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.

- TCI Chemicals. (2024, November 29).

- Sigma-Aldrich. N-NAPHTHALEN-1-YL-3-NITRO-BENZAMIDE AldrichCPR.

- National Center for Biotechnology Information. N-(Naphthalen-1-yl)benzamide - PMC.

- Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

- CDH Fine Chemical.

- MDPI. (2022, July 29). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)

- Reddit. (2024, April 27).

- Bioscience Discovery. (2024, September 28).

- NIST. Benzamide, N,N-didecyl-3-fluoro- - the NIST WebBook.

- PubMed. (2008, October 11). 3-Fluoro-N-(p-tol-yl)benzamide.

Sources

- 1. One moment, please... [nanobioletters.com]

- 2. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 5. acs.org [acs.org]

- 6. quora.com [quora.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 13. technologynetworks.com [technologynetworks.com]

- 14. biotech-spain.com [biotech-spain.com]

- 15. qualityfwd.com [qualityfwd.com]

- 16. medchemexpress.cn [medchemexpress.cn]

- 17. DMSO as Extraction Solvent: Applications in Chemical Processing and Purification | Aure Chemical [aurechem.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-naphthyl Benzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of N-naphthyl benzamides, a class of compounds with significant potential in medicinal chemistry and materials science. Traditional synthetic routes to these amides often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally benign alternative. This application note details the scientific rationale, a step-by-step experimental protocol, and a comparative analysis against conventional heating methods, underscoring the advantages of microwave technology in accelerating amide bond formation.

Introduction: The Case for Microwave-Assisted Synthesis

N-naphthyl benzamides are scaffolds of considerable interest due to their diverse pharmacological activities. The amide bond is a cornerstone of many biologically active molecules, and the fusion of a naphthyl ring with a benzamide moiety gives rise to unique structural and electronic properties. Conventional synthesis, typically a Schotten-Baumann reaction, often requires prolonged heating under reflux, which can lead to side product formation and is energy-intensive.

Microwave-assisted organic synthesis has revolutionized chemical synthesis by providing a means for rapid and uniform heating.[1][2] This is achieved through the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently resulting in higher yields and product purity.[3][4] Furthermore, the efficiency of microwave heating often allows for solvent-free reactions, a key principle of green chemistry that reduces waste and simplifies product isolation.[5]

Scientific Principles: Mechanism and Microwave Effects

The synthesis of N-naphthyl benzamides from a naphthylamine and a benzoyl chloride proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[6] The fundamental mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to the amide product with the elimination of hydrogen chloride.

*dot digraph "Schotten_Baumann_Mechanism" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

"Reactants" [label="Naphthylamine\n(Ar-NH₂) + Benzoyl Chloride\n(Ar'-COCl)"]; "Intermediate" [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="N-naphthyl benzamide\n(Ar-NH-CO-Ar') + HCl"];

"Reactants" -> "Intermediate" [label="Nucleophilic\nAttack"]; "Intermediate" -> "Product" [label="Elimination\nof HCl"]; } dot* Caption: Simplified Schotten-Baumann reaction pathway.

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and intermediates, align with the oscillating electric field of the microwaves, and the resulting molecular rotation generates heat. Any ions present in the mixture will also move in response to the field, creating further heat through friction. This rapid, in-situ heating is far more efficient than conventional methods that rely on conduction and convection.[7]

Detailed Experimental Protocol

This protocol provides a general method for the solvent-free, microwave-assisted synthesis of N-(naphthalen-1-yl)benzamide. It can be readily adapted for various substituted naphthylamines and benzoyl chlorides.

Materials and Equipment

-

Reagents: 1-Naphthylamine, Benzoyl chloride, Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄), Ethanol.

-

Equipment: A dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vials with caps, magnetic stir bars, standard laboratory glassware, rotary evaporator, and analytical equipment (TLC, melting point apparatus, NMR, IR, MS).

Step-by-Step Synthesis Workflow

*dot digraph "Synthesis_Workflow" { graph [fontname = "Helvetica"]; node [fontname = "Helvetica", shape = "box", style = "rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname = "Helvetica"];

} dot* Caption: Experimental workflow for the microwave-assisted synthesis.

-

Reaction Setup: Into a 10 mL microwave reaction vial containing a magnetic stir bar, add 1-naphthylamine (1.0 mmol, 143.2 mg).

-

Reagent Addition: Add benzoyl chloride (1.05 mmol, 147.6 mg, ~0.12 mL). Seal the vial securely.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Set the temperature to 150 °C and the reaction time to 5-10 minutes with magnetic stirring.

-

Work-up: Once the reaction is complete, allow the vial to cool to a safe temperature. Open the vial and dissolve the solid residue in 20 mL of dichloromethane. Transfer the solution to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 15 mL of 1 M HCl, 15 mL of saturated NaHCO₃ solution, and finally with 15 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from hot ethanol to yield the pure N-(naphthalen-1-yl)benzamide.

Data and Results

The microwave-assisted approach consistently demonstrates superior performance over conventional heating methods for the synthesis of N-aryl amides.

Table 1: Comparative Data for Amide Synthesis

| Entry | Reactants | Method | Time | Yield (%) | Reference |

| 1 | Benzoic acid + Aniline | Conventional (Oil Bath, 200°C) | 24 hours | 61 | |

| 2 | Benzoic acid + Aniline | Microwave (270°C) | 15 min | 74 | |

| 3 | o-Phenylenediamine + Carboxylic Acid | Conventional (Reflux) | 2-8 hours | ~70 | |

| 4 | o-Phenylenediamine + Carboxylic Acid | Microwave | 3-10 min | >90 | |

| 5 | Aroyl chloride + Substituted aniline | Conventional (Reflux) | 1-2 hours | 65-75 | |

| 6 | Aroyl chloride + Substituted aniline | Microwave | 20-25 min | 80-90 |

This table presents a summary of literature data for analogous reactions, highlighting the general trend of significantly reduced reaction times and improved yields with microwave synthesis.

Troubleshooting and Expert Insights

-

Reaction Monitoring: For novel substrates, it is advisable to perform initial small-scale reactions and monitor the progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

Solvent Choice: While this protocol is solvent-free, for substrates with poor miscibility or very high melting points, a high-boiling, microwave-transparent solvent such as toluene or 1,2-dichlorobenzene can be beneficial.

-

Base Addition: In cases where the starting amine is particularly sensitive to the HCl generated, a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) can be added to the reaction mixture. However, for many aromatic amines, this is not necessary under solvent-free conditions.

-

Safety: Microwave synthesis in sealed vessels can generate significant pressure. Always use a dedicated microwave reactor with appropriate pressure and temperature sensors and follow all safety guidelines provided by the instrument manufacturer.

Conclusion

The microwave-assisted synthesis of N-naphthyl benzamides is a robust, efficient, and environmentally conscious method that offers substantial improvements over traditional synthetic protocols. The dramatic reduction in reaction times, coupled with high yields and simplified work-up procedures, makes it an invaluable tool for researchers in the pharmaceutical and chemical industries. This application note provides a solid foundation for the adoption and further exploration of this powerful technology.

References

- Adjeroud, Y., Chabane, H., & Liacha, M. (2016). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF NOVEL 6-(ARYLIDENEAMINO)BENZO[d]OXAZOL-2(3H)-ONES WITH POTENTIAL ANTIBACTERIAL ACTIVITY. Revue Roumaine de Chimie, 61(2), 111-117.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2021, April). Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives and its anti-inflammatory activity. In Journal of Physics: Conference Series (Vol. 1879, No. 3, p. 032095). IOP Publishing.

- Asghari, S., & Rahmatpour, A. (2018). Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines. Journal of Medicinal and Chemical Sciences, 1(1), 1-10.

-

CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]

- Der Pharma Chemica, 2014, 6(3):329-338.

- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.